molecular formula C18H25Cl3N4O B1143292 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride CAS No. 175729-69-8

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride

Cat. No.: B1143292
CAS No.: 175729-69-8
M. Wt: 419.8 g/mol
InChI Key: LPEOWDMQSXDYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride is a high-affinity ligand for the ®-zacopride binding site. It is chemically known as ®-N-1-Azabicyclo[2.2.2]oct-3-yl-6-chloro-1-(1-methylethyl)-1H-benzimidazole-4-carboxamide dihydrochloride. This compound has a molecular weight of 419.78 and a molecular formula of C18H23ClN4O.2HCl .

Preparation Methods

The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride involves several steps. The key synthetic route includes the formation of the benzimidazole core, followed by the introduction of the quinuclidine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a high-affinity ligand in binding studies to understand the interaction between ligands and receptors.

    Biology: It is used in studies to investigate the role of zacopride binding sites in various biological processes.

    Medicine: It has potential therapeutic applications due to its high affinity for specific binding sites, which may be relevant in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride exerts its effects by binding to the ®-zacopride binding site with high affinity. This binding interaction involves specific molecular targets and pathways, which are crucial for its biological activity. The exact mechanism of action may involve modulation of receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride is unique due to its high affinity for the ®-zacopride binding site. Similar compounds include other 5-HT3 receptor ligands, such as:

    Zacopride: Another high-affinity ligand for the same binding site.

    Granisetron: A 5-HT3 receptor antagonist used in the treatment of nausea and vomiting.

Properties

CAS No.

175729-69-8

Molecular Formula

C18H25Cl3N4O

Molecular Weight

419.8 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride

InChI

InChI=1S/C18H23ClN4O.2ClH/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22;;/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24);2*1H

InChI Key

LPEOWDMQSXDYRJ-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl

Canonical SMILES

CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.